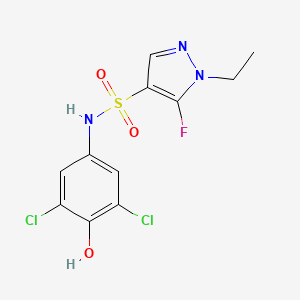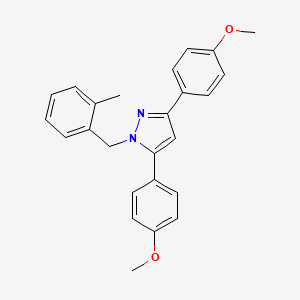![molecular formula C19H27FN2O B10912926 N-butyl-4-fluoro-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide](/img/structure/B10912926.png)
N-butyl-4-fluoro-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-Butyl-4-fluoro-N~1~-(8-methyl-8-azabicyclo[321]oct-3-yl)benzamide is a complex organic compound that features a benzamide core substituted with a butyl group, a fluorine atom, and an 8-methyl-8-azabicyclo[321]octane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Butyl-4-fluoro-N~1~-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide typically involves multiple steps, including Friedel-Crafts acylation, reduction, and nitration reactions . The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold is a crucial step in the synthesis, often achieved through stereoselective methodologies .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable versions of the laboratory procedures, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-Butyl-4-fluoro-N~1~-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N~1~-Butyl-4-fluoro-N~1~-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, although specific applications are still under research.
Mechanism of Action
The mechanism of action of N1-Butyl-4-fluoro-N~1~-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The 8-azabicyclo[3.2.1]octane moiety is known to interact with various biological receptors, potentially modulating their activity . The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- N-Butyl-4-fluoro-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide
- Benzamide, N-(4-fluorophenyl)-3-bromo-
Uniqueness
N~1~-Butyl-4-fluoro-N~1~-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide is unique due to its specific substitution pattern and the presence of the 8-azabicyclo[3.2.1]octane moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H27FN2O |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-butyl-4-fluoro-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide |
InChI |
InChI=1S/C19H27FN2O/c1-3-4-11-22(19(23)14-5-7-15(20)8-6-14)18-12-16-9-10-17(13-18)21(16)2/h5-8,16-18H,3-4,9-13H2,1-2H3 |
InChI Key |
IIVNAMSBBQUJCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1CC2CCC(C1)N2C)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl (2E)-3-(furan-2-yl)prop-2-enoate](/img/structure/B10912848.png)
![6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10912850.png)
![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4-methyl-6-phenylpyrimidine](/img/structure/B10912858.png)
![4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10912861.png)
![N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10912866.png)
![(4-bromo-1-methyl-1H-pyrazol-3-yl)({[(1E)-1-(pyridin-2-yl)ethylidene]amino}oxy)methanone](/img/structure/B10912871.png)
![3-(2-fluorophenyl)-N-(2-methoxyethyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10912878.png)
![5-(1-ethyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B10912881.png)
![methyl 4-{[4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B10912907.png)



![N-(2,4-dimethylphenyl)-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10912942.png)
